1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
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Overview
Description
1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is a complex organic compound that belongs to the class of naphthoquinone derivatives This compound is characterized by its unique triazole ring fused to a naphthoquinone structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide typically involves multi-step organic reactions. One common method includes the cycloaddition of azides with alkynes to form the triazole ring, followed by oxidation to introduce the naphthoquinone moiety. The reaction conditions often require the use of catalysts such as copper(I) iodide (CuI) and solvents like acetonitrile (MeCN) to facilitate the cycloaddition .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques that optimize yield and purity. Key process improvements include the use of inexpensive catalysts like copper(II) oxide (Cu2O) and the reduction of reagent quantities to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure, affecting its reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and specific solvents to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs .
Scientific Research Applications
1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide involves its interaction with molecular targets such as dihydroorotate dehydrogenase (DHODH). By inhibiting DHODH, the compound disrupts pyrimidine biosynthesis, leading to reduced cell proliferation. Additionally, it induces the production of reactive oxygen species (ROS), causing oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound shares the triazole ring but differs in its carboxylic acid group instead of the naphthoquinone moiety.
Naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives: These compounds have similar structures but may vary in their substituents, affecting their chemical and biological properties.
Uniqueness
1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is unique due to its combination of a triazole ring and a naphthoquinone structure, which imparts distinct reactivity and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H13N3O3 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione |
InChI |
InChI=1S/C18H13N3O3/c1-11-6-8-12(9-7-11)10-20-16-15(19-21(20)24)17(22)13-4-2-3-5-14(13)18(16)23/h2-9H,10H2,1H3 |
InChI Key |
QMGJCXRBJRULCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C4=CC=CC=C4C3=O)N=[N+]2[O-] |
Origin of Product |
United States |
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